(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide
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Overview
Description
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a benzo[d]thiazole ring and a benzo[b]thiophene ring, both of which are fused with various functional groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-bromo-3-(2-methoxyethyl)benzo[d]thiazole, which is then reacted with 5-nitrobenzo[b]thiophene-2-carboxylic acid. The key steps in the synthesis include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminobenzenethiol with an appropriate bromoalkyl compound.
Introduction of the methoxyethyl group: This step involves the alkylation of the benzo[d]thiazole ring with 2-methoxyethyl bromide.
Coupling with 5-nitrobenzo[b]thiophene-2-carboxylic acid: This step is typically carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.
Substitution: The bromine atom in the benzo[d]thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group could yield a carboxylic acid, while reduction of the nitro group would produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anticancer agent. Studies have demonstrated its cytotoxic activity against various cancer cell lines, making it a candidate for further investigation as a chemotherapeutic agent . Additionally, its antibacterial properties have been explored, showing effectiveness against a range of bacterial strains .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved stability. Its unique structure allows for the design of materials with tailored characteristics for use in electronics, coatings, and other applications.
Mechanism of Action
The mechanism of action of (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets within cells. In cancer cells, the compound is believed to induce apoptosis (programmed cell death) by disrupting key signaling pathways and inhibiting the function of proteins essential for cell survival. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and repair processes.
Comparison with Similar Compounds
Similar Compounds
6-bromobenzo[d]thiazol-2(3H)-one: This compound shares the benzo[d]thiazole ring structure and has been studied for its cytotoxic and antibacterial activities.
5-nitrobenzo[b]thiophene-2-carboxamide: This compound contains the benzo[b]thiophene ring and nitro group, making it structurally similar to the target compound.
Uniqueness
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide is unique due to the combination of its functional groups and ring structures. This unique combination imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds. For example, the presence of both the benzo[d]thiazole and benzo[b]thiophene rings, along with the nitro and methoxyethyl groups, contributes to its potent cytotoxic and antibacterial activities.
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4S2/c1-27-7-6-22-14-4-2-12(20)10-16(14)29-19(22)21-18(24)17-9-11-8-13(23(25)26)3-5-15(11)28-17/h2-5,8-10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRJOFMKBSATPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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